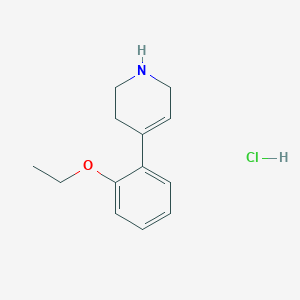

4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound is officially designated as 4-(2-ethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, with the Chemical Abstracts Service registry number 1315365-35-5. The systematic name indicates the presence of an ethoxyphenyl group attached to the fourth position of a 1,2,3,6-tetrahydropyridine ring system, forming a salt with hydrochloric acid.

The molecular formula is established as C₁₃H₁₈ClNO, representing the hydrochloride salt form of the parent compound. This formula accounts for thirteen carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The molecular weight is precisely calculated as 239.74 atomic mass units. The structural representation through Simplified Molecular Input Line Entry System notation is documented as CCOc1ccccc1C1=CCNCC1.Cl, which clearly delineates the connectivity pattern of atoms within the molecule.

| Property | Value |

|---|---|

| Systematic Name | 4-(2-ethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride |

| Chemical Abstracts Service Number | 1315365-35-5 |

| Molecular Formula | C₁₃H₁₈ClNO |

| Molecular Weight | 239.74 |

| MDL Number | MFCD19382246 |

The compound exists as a hydrochloride salt, which enhances its water solubility properties compared to the free base form. This salt formation is achieved through protonation of the nitrogen atom in the tetrahydropyridine ring by hydrochloric acid, resulting in improved pharmaceutical handling characteristics and stability.

Structural Isomerism in Tetrahydropyridine Derivatives

Tetrahydropyridine derivatives exhibit significant structural diversity through positional isomerism, which directly influences their chemical and biological properties. The tetrahydropyridine core structure manifests in three distinct structural isomers: 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine. These isomers differ in the location of the double bond within the six-membered heterocyclic ring system.

The 1,2,3,6-tetrahydropyridine isomer, which forms the backbone of the compound under investigation, contains a double bond between carbon atoms 4 and 5 of the ring. This particular isomeric arrangement places the ethoxyphenyl substituent at a position adjacent to the double bond, creating a conjugated system that influences the electronic properties of the molecule. The 1,2,3,6-tetrahydropyridine structure is characterized by its non-planar configuration with specific geometric constraints.

The structural isomerism extends beyond the core ring system to include positional isomerism of the substituent groups. In the case of 4-(2-ethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, the ethoxy group is positioned ortho to the attachment point on the phenyl ring. Related compounds with methoxy substitutions demonstrate the significance of substituent positioning, as evidenced by 4-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, 4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, and 4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride.

| Isomer Type | Double Bond Position | Molecular Characteristics |

|---|---|---|

| 1,2,3,4-tetrahydropyridine | C5=C6 | Saturated ring with terminal double bond |

| 1,2,3,6-tetrahydropyridine | C4=C5 | Internal double bond, substrate molecule |

| 2,3,4,5-tetrahydropyridine | C1=C6 | Alternative internal double bond position |

The conformational flexibility of tetrahydropyridine derivatives allows for multiple three-dimensional arrangements, with the 1,2,3,6-isomer typically adopting non-planar conformations due to the presence of saturated carbon centers. This structural variability contributes to the diverse biological activities observed within this compound class.

Crystallographic Data and Conformational Analysis

Crystallographic analysis of tetrahydropyridine derivatives reveals characteristic conformational preferences that influence molecular packing and intermolecular interactions. The 1,2,3,6-tetrahydropyridine ring system typically adopts a non-planar conformation due to the presence of sp³-hybridized carbon atoms within the ring structure.

Detailed structural studies of related tetrahydropyridine compounds demonstrate that the central tetrahydropyridine ring adopts a screw-boat conformation with specific puckering parameters. In analogous structures, the tetrahydropyridine group exhibits puckering with total puckering amplitudes ranging from 0.681 angstroms, with theta angles of approximately 84.69 degrees and phi angles of 248.83 degrees. These parameters indicate significant deviation from planarity, with individual carbon atoms displaced from the mean plane by distances exceeding 0.4 angstroms.

The conformation analysis reveals that tetrahydropyridine rings commonly adopt a flattened boat conformation, characterized by specific torsional angles throughout the ring system. Representative torsional angles in related structures include C(5)–N(1)–C(1)–C(2) = 37.1 degrees, N(1)–C(1)–C(2)–C(3) = −46.8 degrees, and subsequent angles that define the three-dimensional shape of the molecule. The flattened boat conformation is distinguished from other possible conformations by the puckering of specific carbon atoms to varying extents from the least squares plane defined by the remaining ring atoms.

| Conformational Parameter | Typical Value Range |

|---|---|

| Total Puckering Amplitude | 0.6-0.7 Å |

| Theta Angle | 80-90° |

| Phi Angle | 240-260° |

| Ring Deviation from Planarity | 0.4-0.6 Å |

The aromatic phenyl ring substituents in these structures maintain planarity with root mean square deviations typically less than 0.01 angstroms. The dihedral angles between the tetrahydropyridine ring and attached aromatic systems provide insight into the overall molecular geometry, with angles often approaching perpendicular orientations that minimize steric interactions.

Crystal packing analysis indicates that tetrahydropyridine derivatives form extended networks through hydrogen bonding interactions, particularly involving the nitrogen atom of the ring system and the chloride counterion in hydrochloride salts. These intermolecular interactions contribute to the stability of the crystalline form and influence the physical properties of the compound.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of 4-(2-ethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride provides definitive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy serves as the primary method for structural elucidation of tetrahydropyridine derivatives, offering detailed information about the connectivity and environment of individual atoms within the molecule.

Proton nuclear magnetic resonance analysis of related tetrahydropyridine compounds reveals characteristic signal patterns that can be extrapolated to the target molecule. The aromatic protons of the ethoxyphenyl substituent typically appear as distinct multiplets in the aromatic region, with chemical shifts influenced by the electronic effects of the ethoxy group. The ethoxy group itself generates characteristic patterns, with the ethyl portion appearing as a triplet-quartet system due to coupling between the methyl and methylene protons.

The tetrahydropyridine ring protons exhibit complex multipicity patterns reflecting the non-equivalent environments of the ring carbons. The protons adjacent to the nitrogen atom typically appear at chemical shifts influenced by the electron-withdrawing effect of the nitrogen, while the protons on the carbon bearing the phenyl substituent show coupling patterns characteristic of substituted cyclohexene systems. The double bond protons within the ring appear as distinct signals that confirm the 1,2,3,6-regioisomer structure.

| Spectroscopic Technique | Key Diagnostic Features |

|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons (7.0-7.5 ppm), ethoxy signals (1.2-4.0 ppm), ring protons (2.5-6.0 ppm) |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons (110-160 ppm), aliphatic carbons (15-65 ppm) |

| Infrared Spectroscopy | N-H stretching (3000-3500 cm⁻¹), C=C stretching (1600-1650 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak at m/z 189 (free base) |

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the aromatic carbons of the ethoxyphenyl group appearing in the typical aromatic region between 110 and 160 parts per million. The ethoxy carbon signals appear in the aliphatic region, with the methyl carbon typically around 15 parts per million and the methylene carbon around 65 parts per million. The tetrahydropyridine ring carbons show characteristic chemical shifts that reflect their hybridization states and electronic environments.

Infrared spectroscopy reveals functional group characteristics through vibrational frequencies. The hydrochloride salt form typically exhibits broad N-H stretching absorptions in the 3000-3500 wavenumber region due to protonation of the ring nitrogen. The aromatic C=C stretching vibrations appear around 1600-1650 wavenumbers, while the ethoxy group contributes C-O stretching absorptions in the 1000-1300 wavenumber region.

Properties

IUPAC Name |

4-(2-ethoxyphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-2-15-13-6-4-3-5-12(13)11-7-9-14-10-8-11;/h3-7,14H,2,8-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHFOAXBOQXBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation via Enamine Intermediates and Grignard Reactions

One prominent approach involves forming an enamine from cyclohexanone derivatives, which then reacts with phenylmagnesium halides to introduce the phenyl group, followed by functionalization with ethoxyphenyl groups:

N-Substituted Piperidone Route

Another method involves starting from N-protected piperidone derivatives, which are reacted with Grignard reagents to form the tetrahydropyridine core:

Direct Synthesis via Multi-Component Reactions

Some approaches utilize multi-component reactions involving amino compounds, aldehydes, and phenyl derivatives under catalytic conditions:

Key Reaction Conditions and Data

| Reaction Step | Typical Conditions | Yield Range | Notes |

|---|---|---|---|

| Enamine formation | Reflux in ethanol or THF | 65-80% | Sensitive to moisture |

| Grignard addition | Anhydrous ether, inert atmosphere | 50-70% | Requires careful temperature control |

| Cyclization | Acidic conditions, reflux | 55-75% | Often requires purification via recrystallization |

Notes on Optimization and Variations

- Catalysis : Use of phosphine catalysts has been documented to improve enantioselectivity in tetrahydropyridine synthesis, especially for chiral derivatives.

- Salt Formation : The final step often involves converting the free base into hydrochloride or other physiologically acceptable salts, typically by treatment with gaseous HCl or HCl in alcohols.

Research Findings and Data Tables

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted tetrahydropyridine derivatives.

Scientific Research Applications

4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Phenyl Ring

The biological and physicochemical properties of tetrahydropyridine derivatives are highly dependent on the substituents attached to the phenyl ring. Below is a comparative breakdown:

Table 1: Substituent Effects on Tetrahydropyridine Derivatives

*THP = 1,2,3,6-tetrahydropyridine; †Calculated from empirical formula (C13H18ClNO); ‡Based on molecular formula C11H12ClN.

Physicochemical Properties

- Solubility : Ethoxy and hydroxyl groups enhance hydrophilicity compared to halogens (e.g., bromo, chloro) or alkyl chains (e.g., ethyl, trifluoromethyl).

- Ethoxy’s electron-donating nature may reduce reactivity but improve hydrogen-bonding capacity.

- Steric Effects : Bulky substituents like trifluoromethyl or bromine introduce steric hindrance, altering binding kinetics.

Structural-Activity Relationships (SAR)

- Positional Sensitivity :

- 2-Ethoxy (target compound) vs. 4-fluoro (paroxetine impurity): Ortho-substituted ethoxy may hinder rotational freedom compared to para-substituted groups, affecting target engagement .

- 2-Chloro (CID 15047263) vs. 4-chloro (CAS 1398322-86-5): Ortho-chloro derivatives exhibit distinct conformational preferences in molecular docking .

- Amine Functionalization :

- N-Methylation (e.g., MPTP-OH) enhances metabolic stability but may exacerbate toxicity .

Biological Activity

4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS Number: 1315365-35-5) is a compound of interest in pharmacological research due to its potential neuroprotective properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C13H18ClNO

- Molecular Weight : 239.74 g/mol

- CAS Number : 1315365-35-5

- Purity : Typically ≥95% .

The biological activity of 4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is primarily linked to its interaction with dopaminergic systems. Research indicates that it may exert neuroprotective effects by modulating oxidative stress and preventing neuronal apoptosis. This compound has been studied in various models of neurodegenerative diseases, particularly Parkinson's disease.

Case Studies and Research Findings

- In Vivo Studies : In animal models of Parkinson's disease induced by neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), 4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride demonstrated significant neuroprotective effects. It was shown to reduce dopaminergic neuronal loss and improve motor function .

- Mechanistic Insights : The compound appears to modulate signaling pathways involved in oxidative stress response and inflammation. It has been suggested that the compound enhances the expression of neurotrophic factors and reduces the levels of pro-inflammatory cytokines in the brain .

- Cell Culture Studies : In vitro studies have indicated that treatment with this compound can protect neuronal cells from apoptosis induced by oxidative stressors. The protective effect is associated with the activation of survival pathways involving Bcl-2 family proteins .

Data Table: Summary of Research Findings

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vivo | MPTP-induced PD model | Reduced dopaminergic loss; improved motor function |

| In Vitro | Neuronal cell cultures | Decreased apoptosis; enhanced cell survival |

| Mechanistic Study | Oxidative stress models | Modulation of oxidative stress response; anti-inflammatory effects |

Q & A

Q. What are the established synthetic routes for 4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride?

Answer: The compound is typically synthesized via cyclization reactions or functional group modifications. A common approach involves reacting ethoxyphenyl-substituted precursors with tetrahydropyridine intermediates under acidic conditions. For example, thionyl chloride (SOCl₂) is frequently used to activate carboxylic acids or generate reactive intermediates, as seen in analogous syntheses of structurally related compounds . Key steps include:

- Cyclization : Using reagents like POCl₃ or polyphosphoric acid to form the tetrahydropyridine ring.

- Hydrochloride formation : Treating the free base with HCl in a polar solvent (e.g., ethanol or acetone) to precipitate the hydrochloride salt.

Purification is achieved via recrystallization or column chromatography, with yields optimized by controlling reaction temperature (e.g., 80–100°C) and stoichiometry .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR are used to confirm the ethoxyphenyl and tetrahydropyridine moieties. For example, the ethoxy group exhibits a triplet near δ 1.3 ppm () and a quartet near δ 4.0 ppm () .

- Mass spectrometry (ESI-MS or HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of HCl or ethoxy groups) .

- HPLC/UPLC : Ensures purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Answer: Discrepancies in NMR or MS data often arise from impurities, tautomerism, or solvent effects. Strategies include:

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated C chemical shifts) .

- Isotopic labeling : Use deuterated solvents or N-labeled analogs to distinguish overlapping signals .

- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering in the tetrahydropyridine moiety) that cause signal broadening .

Q. What strategies improve synthetic yield and scalability for academic labs?

Answer:

- Catalyst optimization : Replace traditional Lewis acids (e.g., AlCl₃) with greener alternatives like FeCl₃ or ionic liquids to enhance regioselectivity .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yield by 15–20% .

- Workflow automation : Use flow chemistry for continuous HCl gas introduction during salt formation, minimizing side reactions .

Q. How can researchers investigate the compound’s biological activity and mechanism of action?

Answer:

- Receptor binding assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement (e.g., H-labeled antagonists) .

- Enzyme inhibition studies : Test activity against acetylcholinesterase or monoamine oxidases via spectrophotometric assays (e.g., Ellman’s method for thiol detection) .

- Metabolic stability : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated degradation, with LC-MS quantification .

Q. What are the best practices for handling and storing this compound to ensure stability?

Answer:

- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent oxidation of the tetrahydropyridine ring .

- Solubility considerations : Prepare stock solutions in anhydrous DMSO or ethanol to avoid hydrolysis; confirm stability via periodic NMR checks .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before incineration to comply with environmental regulations .

Q. How can computational methods aid in understanding its structure-activity relationships (SAR)?

Answer:

- Molecular docking : Predict binding poses with target proteins (e.g., serotonin transporters) using software like AutoDock Vina .

- QSAR modeling : Correlate substituent effects (e.g., ethoxy group position) with biological activity using descriptors like logP or polar surface area .

- MD simulations : Study conformational flexibility of the tetrahydropyridine ring in aqueous environments (e.g., GROMACS simulations) .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates .

- Sensitivity limits : Employ tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) for detection at nanomolar concentrations .

- Internal standards : Deuterated analogs (e.g., d₃-ethoxyphenyl derivatives) improve quantification accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.